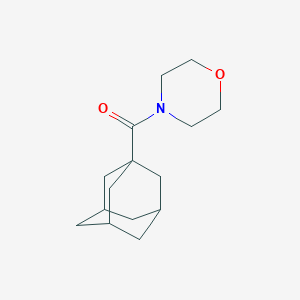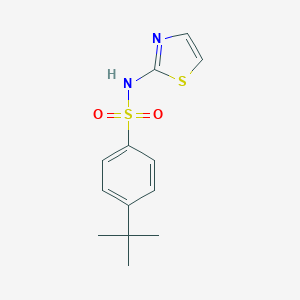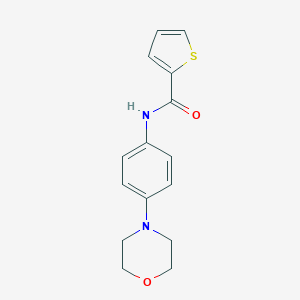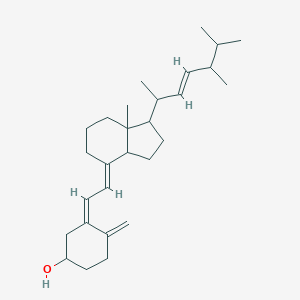
1-Adamantanecarboxylic acid, morpholide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Adamantanecarboxylic acid is an organic compound with the formula (CH2)6(CH)3(CCO2H). It is the simplest carboxylic acid derivative of adamantane . It is a white solid and is notable for its synthesis by carboxylation of adamantane . It is also used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles and porous platinum nanoparticles .
Synthesis Analysis
The compound is synthesized by carboxylation of adamantane . It is also used as a stabilizer in the synthesis of monodisperse, highly crystalline CoPt3 nanoparticles and porous platinum nanoparticles . It undergoes complexation reactions with cyclohexaamylose .Molecular Structure Analysis
The molecular formula of 1-Adamantanecarboxylic acid is C11H16O2 . The molecular weight is 180.24 g/mol . The IUPAC name is adamantane-1-carboxylic acid . The molecular formula of 1-Adamantanecarboxylic acid, morpholide is C15H23NO2 . The molecular weight is 249.3486 .Chemical Reactions Analysis
1-Adamantanecarboxylic acid is unusual in forming mononuclear tris (carboxylate) coordination complexes of the formula [M (O2CR)3]− (M = Mn, Ni, Co, Zn) . It undergoes complexation reactions with cyclohexaamylose .Physical And Chemical Properties Analysis
1-Adamantanecarboxylic acid is a white solid . The melting point is 175–176.5 °C . The molecular formula of this compound is C15H23NO2 . The molecular weight is 249.3486 .Wissenschaftliche Forschungsanwendungen
Neurodegenerative Disease Treatment
Compounds based on adamantane, such as 1-Adamantanecarboxylic acid, morpholide, have shown potential in treating neurodegenerative diseases. A comparative analysis of over 75 natural and synthetic adamantane derivatives highlighted their pharmacological potential against Alzheimer's and Parkinson's diseases, surpassing well-known medications like amantadine and memantine (Dembitsky et al., 2020).
Biotechnological Applications
Lactic acid production from biomass is a prominent area of research, where adamantane derivatives could potentially play a role in the green chemistry of the future. This involves the synthesis of biodegradable polymers and other valuable chemicals from lactic acid through chemical and biotechnological routes, showcasing a sustainable approach to material synthesis (Gao et al., 2011).
Chemical Synthesis and Properties
Adamantylated compounds, including nucleic bases and related structures, have been synthesized and reviewed for their potential in creating effective and selective drugs. The synthesis and chemical properties of these compounds have been extensively studied, indicating good prospects for research in medicinal chemistry (Shokova & Kovalev, 2013).
Phosphonic Acid Applications
Phosphonic acid, which shares structural similarities with adamantane derivatives in terms of rigidity and functionalization potential, finds applications in drug development, bone targeting, and the design of supramolecular materials. Its role spans across chemistry, biology, and physics, underscoring the synthesis of phosphonic acids as critical for numerous research projects (Sevrain et al., 2017).
Supramolecular Design
The design and applications of polyphenol-based architectures have seen significant interest due to the unique properties of polyphenols like tannic acid, which can form robust films and capsules for drug delivery, highlighting the potential for adamantane-based compounds in similar applications (Liang et al., 2019).
Eigenschaften
IUPAC Name |
1-adamantyl(morpholin-4-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c17-14(16-1-3-18-4-2-16)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKCQWNXMJAHPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-chlorophenoxy)acetohydrazide](/img/structure/B368785.png)
![1-[(4-Ethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B368788.png)



![2-{[3-(4-Methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]anilino}acetamide](/img/structure/B368805.png)
![2-[(2,4-Dioxo-3-phenyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368806.png)

![2-[(2,4-Dioxo-3-m-tolyl-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368809.png)

![5-[(3-Methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B368816.png)

![2-[(2,4-Dioxo-thiazolidin-5-yl)-m-tolyl-amino]-acetamide](/img/structure/B368827.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B368828.png)